Bienvenue dans la boutique en ligne BenchChem!

Rebamipide Mofetil

Pharmacokinetics Prodrug Bioavailability

Select Rebamipide Mofetil (SA001) to achieve >2-fold to >11-fold higher systemic rebamipide exposure vs. conventional rebamipide in preclinical models. This morpholinyl-ethyl ester prodrug bypasses the 10% oral bioavailability limit, enabling reproducible PK/PD for extra-GI indications like dry eye disease and Sjögren’s syndrome. Ideal for formulation scientists and pharmacologists requiring dose-proportional plasma levels with minimal food effect.

Molecular Formula C25H26ClN3O5
Molecular Weight 483.9 g/mol
CAS No. 1527495-76-6
Cat. No. B610429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide Mofetil
CAS1527495-76-6
SynonymsRebamipide mofetil
Molecular FormulaC25H26ClN3O5
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
InChIKeyBVZOVIJSRAGQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rebamipide Mofetil (CAS 1527495-76-6): A High-Exposure Oral Prodrug of Rebamipide for Systemic Applications


Rebamipide mofetil, also known by its development code SA001, is an orally active morpholinyl-ethyl ester prodrug of rebamipide (OPC12759). It is chemically designated as 2-morpholinoethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate . This compound was rationally designed to overcome the inherently low oral bioavailability (approximately 10%) of conventional rebamipide [1], thereby enabling systemic therapeutic applications beyond the gastrointestinal tract. Its molecular formula is C25H26ClN3O5, with a molecular weight of 483.94 g/mol .

Why Rebamipide Mofetil (SA001) Cannot Be Substituted with Conventional Rebamipide in Systemic Indications


Conventional rebamipide exhibits a critical pharmacokinetic limitation: its oral bioavailability is only about 10%, which restricts its therapeutic utility primarily to local gastrointestinal mucosal protection [1]. Rebamipide mofetil, as a prodrug, was specifically engineered to achieve significantly enhanced systemic exposure of the active metabolite rebamipide. Direct substitution with conventional rebamipide would fail to achieve the requisite plasma concentrations needed for extra-gastrointestinal indications such as dry eye disease, for which SA001 is being clinically developed. The quantitative evidence below demonstrates the magnitude of this exposure gap, making rebamipide mofetil a distinct and non-interchangeable chemical entity for research and development requiring systemic rebamipide activity.

Quantitative Differentiation: Evidence-Based Reasons to Select Rebamipide Mofetil Over Rebamipide


Superior Systemic Exposure of Active Metabolite (Rebamipide) Following Oral Administration of SA001

In a Phase 1 clinical trial (NCT02470286), oral administration of SA001 (rebamipide mofetil) resulted in significantly higher systemic exposure to the active metabolite rebamipide compared to an equivalent oral dose of conventional rebamipide (Bamedin®) [1]. The dose-adjusted area under the plasma concentration-time curve (AUClast) and maximum plasma concentration (Cmax) for rebamipide were markedly elevated, demonstrating the prodrug's enhanced oral absorption and conversion efficiency [1].

Pharmacokinetics Prodrug Bioavailability

Expanded Therapeutic Indication Pipeline: Clinical Development for Dry Eye Disease (DED)

While conventional rebamipide is marketed for gastric mucosal protection, rebamipide mofetil (SA001) is under active clinical investigation for systemic treatment of dry eye disease (DED) and primary Sjögren's syndrome [1][2]. This expanded indication is enabled by the enhanced systemic exposure demonstrated in Section 3.1, which allows the active metabolite rebamipide to reach ocular tissues at therapeutic concentrations following oral administration [1].

Ophthalmology Drug Repurposing Clinical Development

Minimal Food Effect on Active Metabolite Exposure

The Phase 1 clinical study (NCT02470286) included a food-effect arm to evaluate the impact of a high-fat meal on SA001 pharmacokinetics [1]. Results indicated that while there was a slight delay in absorption (Tmax increased from 0.5 to 2.5 hours in the fed state for the 120 mg dose), the overall systemic exposure to the active metabolite rebamipide (AUC) was minimally affected by food intake [1]. This contrasts with some other oral agents where food can significantly reduce bioavailability.

Pharmacokinetics Food Effect Drug Absorption

Primary Application Scenarios for Rebamipide Mofetil (SA001) Based on Evidenced Differentiation


Systemic Pharmacological Studies of Rebamipide in Ocular Surface Disease Models

Given the >2-fold to >11-fold increase in systemic exposure of the active metabolite rebamipide following oral SA001 administration compared to conventional rebamipide [1], this prodrug is the optimal tool for investigating the systemic effects of rebamipide in preclinical models of dry eye disease (DED) or Sjögren's syndrome. Researchers can administer oral SA001 to achieve sustained, therapeutic plasma levels of rebamipide, overcoming the need for frequent topical ophthalmic application and enabling exploration of systemic mechanisms in DED pathophysiology.

Development of Oral Formulations for Extra-Gastrointestinal Inflammatory Disorders

The prodrug design directly addresses the 10% oral bioavailability barrier of rebamipide [1]. Formulation scientists and pharmaceutical developers seeking to deliver rebamipide systemically for indications such as rheumatoid arthritis, metabolic diseases, or other immune-mediated conditions (as referenced in patents [2]) should select rebamipide mofetil as the active pharmaceutical ingredient (API) of choice to ensure adequate and predictable plasma concentrations.

Comparative Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

For research programs aiming to correlate rebamipide plasma concentrations with pharmacodynamic effects in extra-gastrointestinal tissues, rebamipide mofetil provides a reproducible and high-exposure PK profile [1]. Its dose-proportional systemic exposure and minimal food effect [1] make it a superior tool for establishing precise PK/PD relationships compared to conventional rebamipide, which suffers from low and variable absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rebamipide Mofetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.